molecular formula C10H5ClN2 B109131 4-Chloroquinoline-3-carbonitrile CAS No. 69875-49-6

4-Chloroquinoline-3-carbonitrile

Cat. No. B109131
CAS RN: 69875-49-6
M. Wt: 188.61 g/mol
InChI Key: HCXMIOZRXOIQHX-UHFFFAOYSA-N
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Description

4-Chloroquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H5ClN2 . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of chloroquinoline-3-carbonitrile derivatives involves various methods. One such method involves the use of sodium azide and phosphorous oxychloride . The yield of 2-chloroquinoline-3-carbonitrile was found to be superior compared to other methods .


Molecular Structure Analysis

The molecular weight of 4-Chloroquinoline-3-carbonitrile is 188.61 g/mol . The InChI code is 1S/C10H5ClN2/c11-10-7 (5-12)6-13-9-4-2-1-3-8 (9)10/h1-4,6H .


Chemical Reactions Analysis

The chemical reactions of chloroquinoline-3-carbonitrile derivatives are subdivided into groups that cover reactions of chloro substituent at 2 or 4 and 2,4 positions, as well as cyano substituent at 3 position and reactions which involve both groups .


Physical And Chemical Properties Analysis

4-Chloroquinoline-3-carbonitrile has a topological polar surface area of 36.7 Ų and a complexity of 232 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Synthesis and Chemical Reactions

4-Chloroquinoline-3-carbonitrile derivatives are notable for their diverse synthetic methods and chemical reactions. These derivatives are used in producing biologically active compounds, with specific attention to the reactions involving chloro and cyano substituents (Mekheimer et al., 2019).

Optoelectronic Properties

These compounds have been studied for their structural, electronic, optical, and charge transport properties. Insights into their absorption wavelengths, major transitions, and hole transport tendencies make them promising candidates for multifunctional materials (Irfan et al., 2020).

Palladium-Catalyzed Synthesis

Palladium-catalyzed intramolecular C-N bond formation using 4-chloroquinoline-3-carbaldehyde hydrazones has been explored to create functionalized quinolines. These have biological interest and the product ratio can be controlled by reaction temperature (Wang et al., 2015).

Antitumor Activity

A quinoline derivative showed potential as a ligand for s-Catenin protein, suggesting a high antitumor potency for diseases like colorectal cancer. This property is significant for designing future therapeutic strategies (Mansour et al., 2021).

Fluorescent Properties

A new fluorescent derivative containing 1,2,3-triazole moiety was synthesized, displaying potential as a nonlinear optical (NLO) material. Its photophysical properties, absorption-emission characteristics, and interaction with solvents make it a candidate for various applications (Singh et al., 2017).

Corrosion Inhibition

Computational studies on quinoline derivatives, including those containing the 4-chloroquinoline-3-carbonitrile moiety, have shown promising results as corrosion inhibitors for iron. This includes evaluations of adsorption behaviors and inhibition properties (Erdoğan et al., 2017).

Kinase Inhibition

Derivatives of 4-anilinoquinoline-3-carbonitrile have been optimized as inhibitors of human epidermal growth factor receptor-2 (HER-2) kinase, showing enhanced activities in inhibiting the growth of HER-2 positive cells. These compounds have been subject to various synthetic routes, contributing to cancer treatment research (Tsou et al., 2005).

Photophysical and Photochemical Properties

Studies on the photochemical properties of derivatives like 4-chloroquinoline-2-carbonitrile highlight the formation of various products under different conditions, emphasizing the versatility and potential applications in material science (HataNorisuke & OhtsukaRyoichi, 1975).

Safety And Hazards

The safety data sheet for 4-Chloroquinoline-3-carbonitrile indicates that it is toxic if swallowed and causes serious eye damage . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

4-chloroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-10-7(5-12)6-13-9-4-2-1-3-8(9)10/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXMIOZRXOIQHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60499416
Record name 4-Chloroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloroquinoline-3-carbonitrile

CAS RN

69875-49-6
Record name 4-Chloroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloroquinoline-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
RA Mekheimer, T Kappe - Heterocyclic Communications, 1998 - degruyter.com
2, 4-Dichloroquinoline-3-carbonitrile (1) reacted with several nucleophiles produced a novel substituted quinolines. Nucleophilic substitution of 1 with thiolate anions leads to the thio …
Number of citations: 16 www.degruyter.com
HR Tsou, EG Overbeek-Klumpers… - Journal of medicinal …, 2005 - ACS Publications
… The third route was developed to prepare a key intermediate, 6-acetamido-4-chloroquinoline-3-carbonitrile, that involved a safer cyclization step. We show that attaching a large …
Number of citations: 329 pubs.acs.org
GA Bahatheg - platform.almanhal.com
… Synthesis of 6-bromo-4-chloroquinoline-3-carbonitrile (91). … the construction of 6-bromo-4-chloroquinoline-3-carbonitrile (91) … Synthesis of 6-bromo-4-chloroquinoline-3-carbonitrile (91) …
Number of citations: 0 platform.almanhal.com
W Stadlbauer, G Hojas - Journal of the Chemical Society, Perkin …, 2000 - pubs.rsc.org
… azide in DMF at 55 C to give 4-azido-2-chloroquinoline-3-carbonitrile 2, whereas the reaction in ethanol with methanesulfonic acid at 60 C gave 2-azido-4-chloroquinoline-3-carbonitrile …
Number of citations: 19 pubs.rsc.org
RA Mekheimer, MA Al-Sheikh… - Current Organic …, 2019 - ingentaconnect.com
… In 2002, Wissner and co-workers have also described the synthesis of 4,7-dichloro-6-nitro-quinoline-3-carbonitrile (33), as a new derivative of 4-chloroquinoline-3-carbonitrile. An …
Number of citations: 3 www.ingentaconnect.com
DW Hopper, M Dutia, DM Berger, DW Powell - Tetrahedron Letters, 2008 - Elsevier
… Thus 4-chloroquinoline-3-carbonitrile 1 5 was reacted with aniline 2 1c in the presence of pyridine hydrochloride to give the 6-methoxy, 7-fluoro intermediate 3, 1c which was …
Number of citations: 9 www.sciencedirect.com
Y Tominaga, T Michioka, K Moriyama… - Journal of heterocyclic …, 1990 - Wiley Online Library
… Chlorination of 4a with phosphorus oxychloride gave 2-methylthio-4-chloroquinoline-3-carbonitrile (14a) in 78% yield. Chlorination of 4c-e,g also occurred smoothly to produce the …
Number of citations: 26 onlinelibrary.wiley.com
M Somei, T Okamoto - Chemical and Pharmaceutical Bulletin, 1970 - jstage.jst.go.jp
… The structure of I was confirmed by direct comparison with an authentic sample prepared from 4—chloroquinoline—3-carbonitrile and ethyl cyanoacetate. …
Number of citations: 22 www.jstage.jst.go.jp
D Singh, BK Attri, RK Gill… - Mini reviews in medicinal …, 2016 - ingentaconnect.com
… -7-hydroxy-6-methoxy-quinoline-3carbonitrile 66 was subjected to Mitsunobu reaction with substituted alcohols to give access to 6-methoxy-7-alkoxy-4chloroquinoline-3-carbonitrile 67. …
Number of citations: 180 www.ingentaconnect.com
J Fleming - 2019 - researchspace.auckland.ac.nz
Cancer is one of the largest causes of mortality worldwide and is the leading cause of death in New Zealand. Hypoxia is a feature of all cancer types and is defined as a state of reduced …
Number of citations: 0 researchspace.auckland.ac.nz

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